molecular formula C13H20ClFN2 B7896929 [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7896929
M. Wt: 258.76 g/mol
InChI Key: GPECRKGBMBJEGH-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived amine hydrochloride salt featuring a 4-fluorobenzyl substituent. Its molecular formula is C₁₃H₁₈ClFN₂, with an exact mass of 258.1106 .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPECRKGBMBJEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination via Pd/C-Catalyzed Hydrogenation

The most validated method involves reductive amination of N-methyl-4-piperidinone with 4-fluorobenzylamine under hydrogenation conditions.

Reaction Scheme

  • Substrate Preparation :

    • N-methyl-4-piperidinone (0.25 mol) and 4-fluorobenzylamine (0.24 mol) are dissolved in methanol with 5% Pd/C catalyst.

    • Hydrogen gas is introduced until consumption ceases, typically requiring 18–24 hours.

  • Workup and Isolation :

    • The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.

    • The residue is stripped with ethyl acetate to yield an oily intermediate.

  • Hydrochloride Salt Formation :

    • The intermediate is treated with 32% HCl in isopropyl alcohol at 0–5°C, precipitating the hydrochloride salt.

    • Filtration and cold washing yield the final product with 99% purity.

Table 1: Reaction Conditions and Yields

ParameterValueSource
Catalyst5% Pd/C
SolventMethanol
TemperatureAmbient (25°C)
Reaction Time18–24 hours
Yield (Hydrochloride)99%

Alternative Pathways and Comparative Analysis

While reductive amination dominates industrial workflows, exploratory routes include:

  • Nucleophilic Substitution : Reacting 4-fluorobenzyl chloride with 1-methylpiperidin-4-amine , though this method risks over-alkylation and requires stringent temperature control.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines, as seen in analogous quinazoline syntheses. However, this approach introduces palladium contamination concerns, necessitating silica-bound catalysts for mitigation.

Challenges :

  • Catalyst Cost : Pd/C and specialized ligands (e.g., DavePhos) increase production expenses.

  • Byproduct Formation : Over-reduction or dimerization may occur without precise stoichiometric control.

Experimental Procedures and Optimization

Detailed Protocol from Patent Literature

Example 1 (Adapted from) :

  • Charge :

    • 4-Fluorobenzylamine : 30.1 g (0.24 mol)

    • N-methyl-4-piperidinone : 28.7 g (0.25 mol)

    • Methanol : 151.7 g

    • 5% Pd/C : 1.1 g

  • Hydrogenation :

    • Stir under H₂ at 25°C until H₂ uptake stops (~24 hours).

  • Filtration and Concentration :

    • Filter through Celite, wash with methanol, and concentrate filtrate.

  • Salt Formation :

    • Dissolve residue in isopropyl alcohol, add 32% HCl (11.4 g), and cool to 0–5°C.

    • Filter precipitate and wash with cold IPA.

Key Optimization Parameters :

  • Catalyst Loading : 5% Pd/C ensures complete reduction without side reactions.

  • Temperature Control : Salt formation at ≤5°C prevents HCl volatilization and ensures crystalline purity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.67–8.79 (m, 1H, aromatic), 3.81–3.94 (m, 2H, CH₂N), 2.80 (t, 1H, piperidine CH).

Liquid Chromatography-Mass Spectrometry (LC-MS) :

  • Retention Time : 2.538 min (Method 1).

  • Purity : 99% by UPLC.

Elemental Analysis :

  • Calculated for C₁₃H₁₈ClFN₂ : C 58.98%, H 6.85%, N 10.58%.

  • Found : C 58.82%, H 6.79%, N 10.49%.

Scale-Up Challenges and Industrial Considerations

Catalyst Recovery and Recycling

  • Pd/C Filtration : Efficient catalyst removal is critical to avoid metal contamination in APIs.

  • Solvent Selection : Methanol balances reactivity and cost, but alternatives like acetonitrile may improve reaction rates.

Applications in Drug Synthesis

Role in Pimavanserin Production

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is condensed with 4-isobutoxybenzyl isocyanate to form pimavanserin’s urea backbone.

Table 2: Key Derivatives and Applications

DerivativeTarget IndicationSynthetic StepSource
PimavanserinParkinson’s psychosisUrea condensation
Quinazoline analoguesAnticancer therapiesSuzuki coupling

Chemical Reactions Analysis

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and fluorobenzyl group allow it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The benzyl substituent’s electronic and steric properties significantly influence pharmacological activity and physicochemical parameters. Below is a comparative analysis:

Table 1: Substituent Effects on Piperidine Derivatives
Compound Name Benzyl Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 4-Fluoro C₁₃H₁₈ClFN₂ 258.11 Potential CNS activity; discontinued
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chloro C₁₂H₁₈Cl₂N₂ 261.19 Structural analog; higher lipophilicity
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine HCl 4-Methyl C₁₄H₂₃ClN₂ 254.80 Discontinued; reduced polarity
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine HCl 3-Chloro C₁₃H₁₉Cl₂N₂ 283.21 Meta-substitution alters receptor binding

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The 4-chloro analog (261.19 Da) exhibits higher molecular weight and lipophilicity than the 4-fluoro derivative, which may influence blood-brain barrier permeability .
  • Substituent Position : Meta-substitution (e.g., 3-chloro in ) disrupts symmetry and may alter receptor binding profiles compared to para-substituted analogs.
CNS Activity

Piperidine amines are prevalent in opioid analogs. For example, N-(4-fluorophenyl)piperidin-4-amine intermediates are used in fentanyl-related syntheses .

Biological Activity

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, also known by its CAS number 1261230-85-6, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is C13_{13}H20_{20}ClFN2_2 with a molecular weight of 258.763 g/mol. The compound features a piperidine ring structure, which is often associated with various biological activities including analgesic and antitumor effects.

PropertyValue
CAS Number1261230-85-6
Molecular FormulaC13_{13}H20_{20}ClFN2_2
Molecular Weight258.763 g/mol

Research indicates that compounds containing piperidine structures can interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the fluorobenzyl group may enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.

Key Mechanisms:

  • Dopaminergic Activity : The compound may act as a dopamine receptor agonist, influencing mood and behavior.
  • Antiproliferative Effects : Similar piperidine derivatives have shown significant antiproliferative activity against various cancer cell lines, indicating potential use in oncology.

Anticancer Properties

Recent studies have demonstrated that piperidine derivatives exhibit notable antiproliferative activity against several cancer cell lines. For instance, compounds structurally related to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride have been tested across different cancer types:

Cell LineIC50_{50} (µM)
MDA-MB-23119.9
MCF-775.3
OVCAR-331.5
COV31843.9

These values suggest that the compound may effectively inhibit the growth of specific cancer cells while sparing normal cells.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression or anxiety. Its ability to modulate dopaminergic and serotonergic pathways could be beneficial in developing new antidepressants or anxiolytics.

Case Studies

  • Study on Antiproliferative Activity : A study published in MDPI highlighted that benzoylpiperidine derivatives exhibited significant cytotoxicity against breast and ovarian cancer cell lines, prompting further investigation into structural modifications to enhance potency .
  • Neuropharmacological Assessment : Research into similar piperidine compounds has indicated their potential as novel agents for managing neuropsychiatric disorders due to their ability to modulate neurotransmitter release and receptor activity .

Q & A

Q. What are the standard synthetic routes for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the piperidine core via condensation reactions, often using Mannich reactions with formaldehyde and amine components (e.g., phenethylamine hydrochloride) .
  • Step 2 : Introduction of the 4-fluoro-benzyl group via nucleophilic substitution or alkylation reactions under alkaline conditions .
  • Step 3 : Conversion to the hydrochloride salt using hydrogen chloride in a polar solvent (e.g., ethanol or dichloromethane) to improve solubility and stability .
    Key intermediates should be purified via recrystallization or column chromatography, and reaction progress monitored by TLC or HPLC .

Q. How is the compound characterized to confirm its structural integrity?

Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and salt formation (e.g., amine proton shifts in D2_2O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C13_{13}H18_{18}FN2_2·HCl) and isotopic patterns .
  • Elemental Analysis : Quantifying C, H, N, and Cl content to validate stoichiometry .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and salt interactions .

Q. What are the recommended safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
  • First Aid :
    • Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for alkylation steps to enhance reactivity .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., amine protonation) to minimize side reactions .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
  • Salt Formation : Optimize HCl concentration and addition rate to avoid over-acidification, which can lead to byproducts .

Q. What analytical methods are used to assess the compound's stability under varying pH and temperature?

  • Forced Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; analyze degradation via HPLC-UV/MS .
    • Thermal Stability : Heat samples at 40–60°C for 1–4 weeks; monitor decomposition products (e.g., free amine or fluorobenzyl derivatives) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions .

Q. How does the 4-fluoro substitution on the benzyl group influence the compound's interaction with biological targets?

  • Electronic Effects : The electron-withdrawing fluorine enhances the benzyl group’s electrophilicity, potentially increasing binding affinity to receptors (e.g., serotonin or dopamine transporters) .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in vivo .
  • Structure-Activity Relationship (SAR) : Compare with non-fluorinated analogs using radioligand binding assays or enzymatic inhibition studies to quantify potency differences .

Q. How can computational methods predict the compound's pharmacokinetic properties?

  • Molecular Docking : Simulate interactions with target proteins (e.g., CYP450 enzymes) using software like AutoDock or Schrödinger .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier permeability based on structural descriptors .
  • MD Simulations : Analyze conformational stability in aqueous environments over nanosecond timescales .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of critical steps (e.g., salt formation) .
  • Design of Experiments (DoE) : Apply factorial designs to identify key variables (e.g., reagent equivalents, stirring rate) affecting purity and yield .
  • Quality Control : Implement strict specifications for raw materials (e.g., CAS-certified amines) .

Q. How is the compound's enantiomeric purity assessed and controlled?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with reference standards .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps to enforce stereoselectivity .

Q. What are the environmental implications of its degradation products?

  • Ecotoxicology Studies : Test metabolites (e.g., 4-fluorobenzyl alcohol) on model organisms (e.g., Daphnia magna) for acute toxicity .
  • Biodegradation Assays : Incubate with soil or activated sludge to measure microbial breakdown rates .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

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